5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide - 851404-59-6

5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide

Catalog Number: EVT-3068119
CAS Number: 851404-59-6
Molecular Formula: C19H16ClN3O4
Molecular Weight: 385.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Batefenterol (TD-5959, GSK961081)

Compound Description: Batefenterol is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2-adrenoceptor agonist (MABA) bronchodilator. It has demonstrated 24-hour duration of action in a guinea pig bronchoprotection model and produced significant improvements in lung function compared to placebo and salmeterol in patients with moderate to severe chronic obstructive pulmonary disease (COPD) in a phase 2b trial. []

Relevance: Batefenterol, like 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide, contains a 1,2-dihydroquinolin-2-one core. While Batefenterol possesses a more complex structure incorporating both muscarinic antagonist and β2-adrenoceptor agonist pharmacophores, the shared quinolinone core suggests a structural relationship and potential for similar biological activity.

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl) piperidin-4-yl [1,1′-biphenyl]-2-ylcarbamate

Compound Description: This compound is a novel inhaled bifunctional compound possessing both muscarinic antagonist (MA) and β2-adrenoceptor agonist (BA) properties (MABA), which is also known as GSK-961081 or TD-5959. It exhibited high affinity for M2, M3 muscarinic receptors, and β2-adrenoceptors. Preclinical studies have demonstrated that GSK-961081 can produce bronchodilation via MA, BA, and MABA mechanisms, suggesting its potential as a next-generation inhaled bronchodilator. []

Relevance: This compound shares a similar quinolinone core with 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide, suggesting a structural relationship. The presence of the quinolinone moiety in both compounds may contribute to similar biological activities.

Methyl (3-hydroxy-2-oxo-2,3-dihydroindol-3-yl)-acetate

Compound Description: This compound was isolated from the fruits of Rubus chingii and displayed strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity with an IC50 value of 45.2 μM, demonstrating its potential antioxidant properties. []

Relevance: While structurally distinct from 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide, this compound belongs to the same chemical class of oxindole derivatives. Both compounds feature a 2-oxindole core, suggesting a potential for shared chemical and biological properties.

Ethyl [5-amino-1,2-dihydro-2(S)-methyl-3-[14C]phenylpyrido[3,4-6]pyrazin-7-YL]carbamate isethionate salt (CI-980)

Compound Description: CI-980 is a potent, broad-spectrum antitumor agent that functions by binding to tubulin and inhibiting mitosis. []

Relevance: Although chemically distinct, CI-980 and 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide share a common focus on anticancer activity, suggesting a potential area for comparative research despite their structural differences.

1,2-Dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines)

Compound Description: This class of compounds exhibits potent cytotoxicity against cultured L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice. Their biological activity is attributed to their ability to arrest cells in mitosis. []

Relevance: While not directly structurally related to 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide, 1,2-dihydropyrido[3,4-b]pyrazines share a similar focus on anticancer activity, particularly targeting mitosis. This connection suggests a potential area for comparative research in cancer drug development.

5-chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N- phenyl-3-quinoline carboxamide (Laquinimod)

Compound Description: Laquinimod is an oral drug currently undergoing clinical trials for the treatment of multiple sclerosis. []

Relevance: This compound shares the quinoline-2-one core with 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide, highlighting a clear structural similarity. This structural relationship suggests a potential for overlapping biological activities and potential applications in medicinal chemistry research.

(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamid e (SCH-66336)

Compound Description: SCH-66336 is a highly potent farnesyl protein transferase (FPT) inhibitor developed as a novel antitumor agent. It exhibits an IC50 of 1.9 nM against FPT and has shown promising results in preclinical studies. []

Relevance: While not directly structurally similar to 5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide, SCH-66336 highlights the application of modified heterocyclic systems for antitumor activity. Both compounds represent potential anticancer agents, albeit with different mechanisms of action, suggesting a potential area for comparative research in cancer drug development.

Properties

CAS Number

851404-59-6

Product Name

5-chloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide

IUPAC Name

5-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8

InChI

InChI=1S/C19H16ClN3O4/c1-11-2-3-12-9-13(18(24)22-16(12)8-11)6-7-21-19(25)15-10-14(20)4-5-17(15)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,25)(H,22,24)

InChI Key

FDWRKAZABRNNHS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.